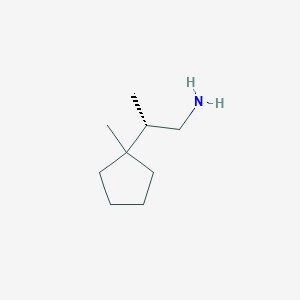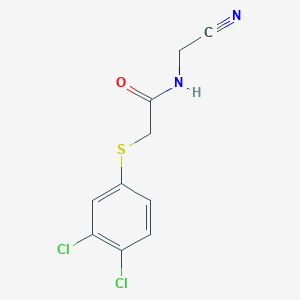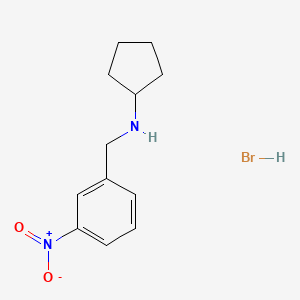![molecular formula C15H19NO B2705197 N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide CAS No. 2361656-47-3](/img/structure/B2705197.png)
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide acts as a highly selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that plays an important role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release. Adenosine exerts its effects by binding to specific receptors on the surface of cells, including the adenosine A1 receptor. This compound blocks the binding of adenosine to the A1 receptor, thereby preventing its downstream effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, increase cerebral blood flow, and reduce inflammation in various tissues. This compound has also been shown to have neuroprotective effects, reducing neuronal damage in the brain following ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over long periods of time.
Direcciones Futuras
There are a number of future directions for research involving N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide. One area of interest is investigating the role of adenosine A1 receptors in pain perception, and whether targeting these receptors with this compound could be an effective treatment for chronic pain. Another area of interest is exploring the potential neuroprotective effects of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how it may be used to treat various diseases and conditions.
Métodos De Síntesis
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide can be synthesized by reacting 2,2-dimethyl-1-phenylcyclopropanecarboxaldehyde with propargylamine in the presence of a palladium catalyst. The resulting propargylamine derivative is then reacted with acryloyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in reducing ischemic injury in the heart, protecting against neuronal damage in the brain, and reducing inflammation in various tissues. This compound has also been used to investigate the role of adenosine A1 receptors in sleep regulation and pain perception.
Propiedades
IUPAC Name |
N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-13(17)16-11-15(10-14(15,2)3)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYHSQRVVAUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CNC(=O)C=C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
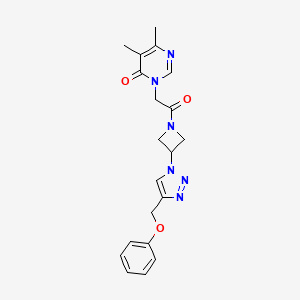
![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)
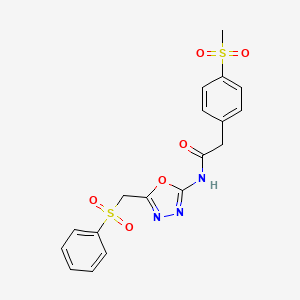

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)
